REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].Cl.[Cl:6]([O-:10])(=[O:9])(=[O:8])=[O:7].[Na+]>>[Cl:6]([OH:10])(=[O:9])(=[O:8])=[O:7].[NH2:1][C:2]([NH2:4])=[O:3] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
1040 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1405 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously for 10 minutes at 40°C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20°C
|
Type
|
CUSTOM
|
Details
|
The precipitated crystals were separated by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CONCENTRATION
|
Details
|
Thus, the filtrate was concentrated under reduced pressure at a temperature below 80°C
|
Type
|
FILTRATION
|
Details
|
filtered while hot,
|
Type
|
CUSTOM
|
Details
|
thereby removing the majority of the sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
this procedure comprising concentration
|
Type
|
TEMPERATURE
|
Details
|
cooling for the aqueous solution of urea perchlorate
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |